Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Ethyl 2-oxo-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Chemical Reactions Analysis
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in its functional groups.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound has a tert-butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Biological Activity
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within a cyclic framework. This structural feature is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.23 g/mol
- CAS Number : 1803350-92-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding, which can lead to modulation of enzyme activity or receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, leading to significant biochemical effects depending on the target pathway involved.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use as an antimicrobial agent.
- Anticancer Activity : Some studies have suggested that derivatives of spirocyclic compounds similar to Ethyl 2-oxo-6-azaspiro[3.4]octane may possess anticancer properties by targeting specific molecular pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C10H15NO3 | Spirocyclic structure with nitrogen | Enzyme inhibition, antimicrobial |
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane | C12H15NO3 | Contains a benzyl substituent | Altered biological activity |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane | C12H17NO | Different ring structure | Used in γ-butyrolactone derivatives |
Case Studies and Research Findings
Recent studies have highlighted the potential of Ethyl 2-oxo-6-azaspiro[3.4]octane derivatives in various therapeutic applications:
- Antitubercular Activity : A study evaluated the antitubercular properties of compounds derived from the spirocyclic framework, revealing promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016μg/mL .
- Cancer Treatment : Research has identified several spirocyclic compounds that act as inhibitors of cancer-related pathways, particularly those involving menin and MLL1 interactions, suggesting a role in cancer therapy .
- Neuropharmacology : The compound's interaction with dopamine receptors has been explored, indicating potential applications in treating neurological disorders .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)11-4-3-10(7-11)5-8(12)6-10/h2-7H2,1H3 |
InChI Key |
WLQAZYHEVHDGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)CC(=O)C2 |
Origin of Product |
United States |
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